molecular formula C16H18N4 B7108168 N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine

N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine

Cat. No.: B7108168
M. Wt: 266.34 g/mol
InChI Key: LHVJSDVKDKKMBX-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine is a complex organic compound that features both imidazole and isoquinoline moieties

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-3-20-10-9-18-16(20)11-19-15-6-4-5-13-12(2)17-8-7-14(13)15/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJSDVKDKKMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC2=CC=CC3=C2C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to drive the reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-one, while reduction could produce this compound .

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the isoquinoline ring can intercalate with DNA, leading to potential biological effects. The compound may also inhibit certain enzymes or receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-methylisoquinolin-5-amine is unique due to its combined imidazole and isoquinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

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